

INF55 experimental concentration for in vitro studies

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Compound of Interest

Compound Name: INF55

Cat. No.: B1671941

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Application Notes for INF55 in In Vitro Studies

Introduction

INF55, chemically known as 5-Nitro-2-phenyl-1H-indole, is an experimental compound recognized for its role as an efflux pump inhibitor (EPI) in bacteria.[1] Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby contributing significantly to multidrug resistance (MDR).[2][3]

INF55 has been investigated as a tool compound in microbiological research to study and potentially reverse efflux-mediated drug resistance. Due to the limited published data on its standalone activity, **INF55** is primarily utilized in combination with other antimicrobial agents to enhance their efficacy.

Mechanism of Action

INF55 functions by inhibiting the activity of specific bacterial efflux pumps. The primary targets of **INF55** that have been identified are:

- **NorA Efflux Pump:** A member of the Major Facilitator Superfamily (MFS) of transporters found in the Gram-positive bacterium *Staphylococcus aureus*. [1] NorA is known to confer resistance to a variety of compounds, including fluoroquinolones.
- **AcrB Efflux Pump:** A component of the AcrAB-TolC efflux system, which belongs to the Resistance-Nodulation-Division (RND) family of transporters in Gram-negative bacteria like

Escherichia coli.[1] This pump is a major contributor to intrinsic and acquired multidrug resistance in these organisms.

By binding to these pumps, **INF55** competitively inhibits the extrusion of antibiotic substrates, leading to their increased intracellular accumulation and restoring their therapeutic effect.[1]

Primary Applications

The principal in vitro application of **INF55** is in the study of bacterial multidrug resistance. Key experimental applications include:

- **Potentialiation of Antibiotics:** **INF55** is used in combination with antibiotics to which a bacterial strain has developed resistance via efflux. A significant decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of **INF55** indicates that the antibiotic is a substrate of the targeted efflux pump.
- **Investigation of Efflux Pump Function:** As an established inhibitor, **INF55** serves as a valuable tool to probe the role and significance of specific efflux pumps (NorA, AcrB) in the resistance profile of various bacterial strains.
- **Screening for Novel Antimicrobials:** **INF55** can be used in screening assays to identify new compounds that may be susceptible to efflux-mediated resistance.

Quantitative Data Summary

The available literature provides limited quantitative data on the standalone experimental concentrations of **INF55**. It is most often used at sub-inhibitory concentrations in combination with other agents. The optimal concentration is highly dependent on the bacterial strain and the specific assay. Therefore, it is crucial to experimentally determine the MIC of **INF55** alone for the target organism before its use as a potentiator.

Compound/ Class	Organism(s)	Assay Type	Experimental Concentration	Observed Effect	Reference
INF55 (in combination with Methylene Blue)	Staphylococcus aureus	Photodynamic Inactivation	Not explicitly stated for INF55 alone; hybrid used up to 20 µM	Enhanced photodynamic killing	[4]
INF55 (in combination with Methylene Blue/Gold Nanoparticles)	Escherichia coli	Bacterial Deactivation	Not explicitly stated for INF55 alone	~59% higher bacterial deactivation compared to MB/AuNPs alone	[1]
General Efflux Pump Inhibitors (EPIs)	Gram-negative bacteria	Synergy Assays (e.g., Checkerboard)	0.1 to 0.5 x MIC	Potential of antibiotic activity	[5]
Pimozide (another AcrB inhibitor)	Escherichia coli	Efflux Inhibition Assay	100 µM	Full inhibition of the AcrAB-TolC pump	[6]
Phenylalanine-arginine β-naphthylamide (PAβN)	Escherichia coli	Efflux Inhibition Assay	10 mg/L	Significant decrease in MICs of chloramphenicol, erythromycin, and novobiocin	[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of INF55

Objective: To determine the lowest concentration of **INF55** that inhibits the visible growth of a specific bacterial strain. This is a critical first step to establish a sub-inhibitory concentration for use in synergy assays.

Materials:

- **INF55** stock solution (e.g., in DMSO)
- Bacterial culture in the logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- **Bacterial Culture Preparation:** Inoculate 3-5 isolated colonies of the test bacterium from a fresh agar plate into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the exponential growth phase (typically 2-6 hours).
- **Inoculum Standardization:** Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- **Plate Preparation:** a. Prepare serial two-fold dilutions of the **INF55** stock solution in CAMHB in the 96-well plate. The concentration range should be broad enough to span the expected MIC. b. Include a positive control well containing the bacterial inoculum in CAMHB without **INF55**. c. Include a negative control (sterility control) well containing only CAMHB.
- **Inoculation:** Add the prepared bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **INF55** at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Efflux Pump Inhibition Assay using a Fluorescent Substrate

Objective: To assess the ability of **INF55** to inhibit the efflux of a known fluorescent substrate (e.g., ethidium bromide or Nile red) from bacterial cells.

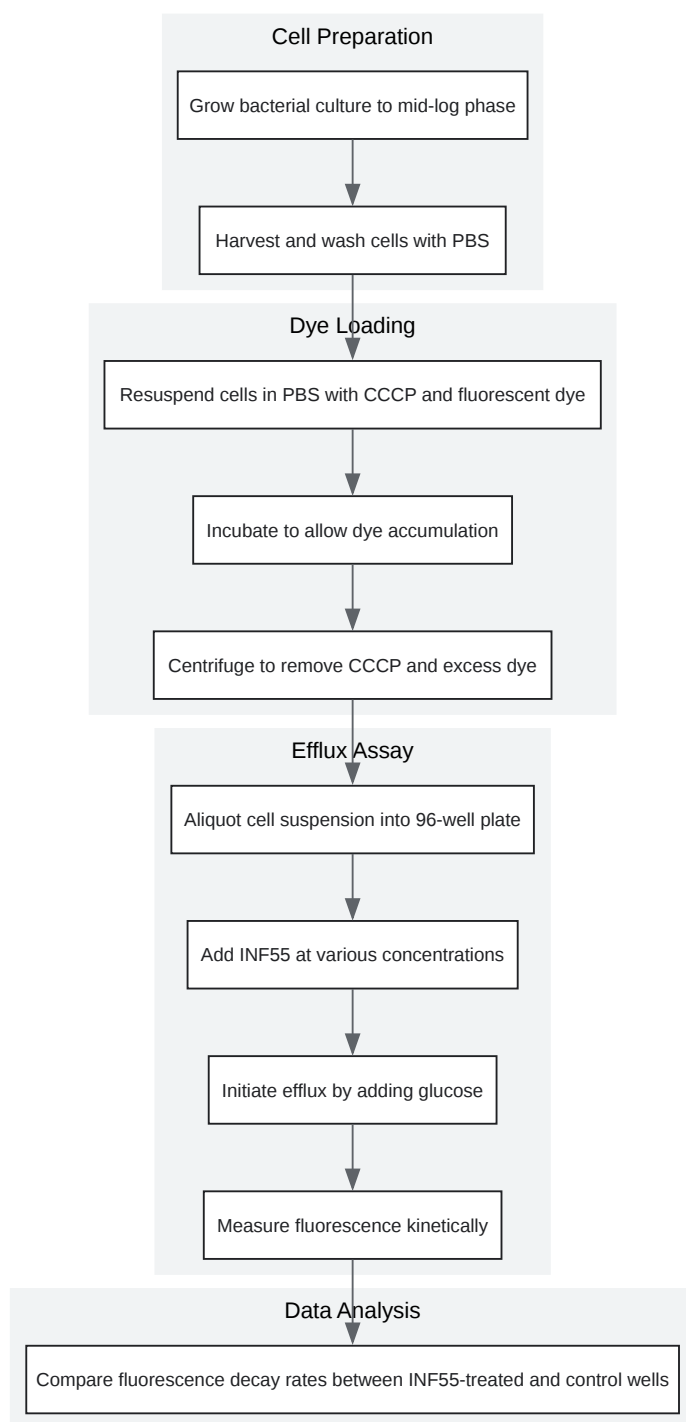
Materials:

- Bacterial culture overexpressing the target efflux pump (e.g., *S. aureus* SA-1199B for NorA, *E. coli* AG100 for AcrB)
- **INF55** stock solution
- Fluorescent substrate (e.g., Ethidium Bromide [EtBr] or Nile Red)
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler to de-energize cells
- Glucose solution
- Phosphate-buffered saline (PBS)
- Fluorometric microplate reader

Procedure:

- Cell Preparation: Grow the bacterial culture to the mid-log phase. Harvest the cells by centrifugation and wash them twice with PBS.
- Energy Depletion and Dye Loading: Resuspend the bacterial pellet in PBS containing CCCP and the fluorescent substrate (e.g., EtBr). This de-energizes the cells and allows the dye to accumulate intracellularly. Incubate for a defined period.

- **Removal of Uncoupler:** Centrifuge the cells to remove the CCCP and excess extracellular dye. Resuspend the cells in PBS.
- **Initiation of Efflux:** a. Aliquot the cell suspension into a 96-well plate. b. Add **INF55** at various concentrations (typically at sub-inhibitory levels, e.g., 0.25x or 0.5x MIC) to the test wells. Include a no-inhibitor control. c. Initiate efflux by adding a glucose solution to all wells to re-energize the cells.
- **Fluorescence Measurement:** Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader. A decrease in fluorescence over time corresponds to the efflux of the dye.
- **Data Analysis:** Compare the rate of fluorescence decrease in the wells containing **INF55** to the control wells. A slower rate of decrease in the presence of **INF55** indicates inhibition of the efflux pump.



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Efflux Pump Inhibition Assay Workflow

Protocol 3: Checkerboard Synergy Assay

Objective: To quantitatively assess the synergistic effect of **INF55** and an antibiotic against a bacterial strain.

Materials:

- **INF55** stock solution
- Antibiotic stock solution
- Bacterial culture and standardized inoculum (as in MIC protocol)
- CAMHB
- Two sterile 96-well microtiter plates

Procedure:

- Plate Setup: a. In a 96-well plate, prepare serial two-fold dilutions of the antibiotic horizontally. b. In the same plate, prepare serial two-fold dilutions of **INF55** vertically. This creates a matrix of wells with varying concentrations of both compounds. c. Include a row and a column with only the antibiotic and only **INF55**, respectively, to determine their individual MICs under the assay conditions. d. Include a growth control (inoculum only) and a sterility control (broth only).
- Inoculation: Inoculate all wells (except the sterility control) with the standardized bacterial suspension to a final volume of 100 μ L.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Collection: Determine the MIC for each combination of **INF55** and the antibiotic.
- Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formulas:
 - $\text{FIC of Antibiotic} = (\text{MIC of Antibiotic in combination}) / (\text{MIC of Antibiotic alone})$
 - $\text{FIC of INF55} = (\text{MIC of INF55 in combination}) / (\text{MIC of INF55 alone})$

- $\text{FIC Index} = \text{FIC of Antibiotic} + \text{FIC of INF55}$

- Interpretation of FIC Index:

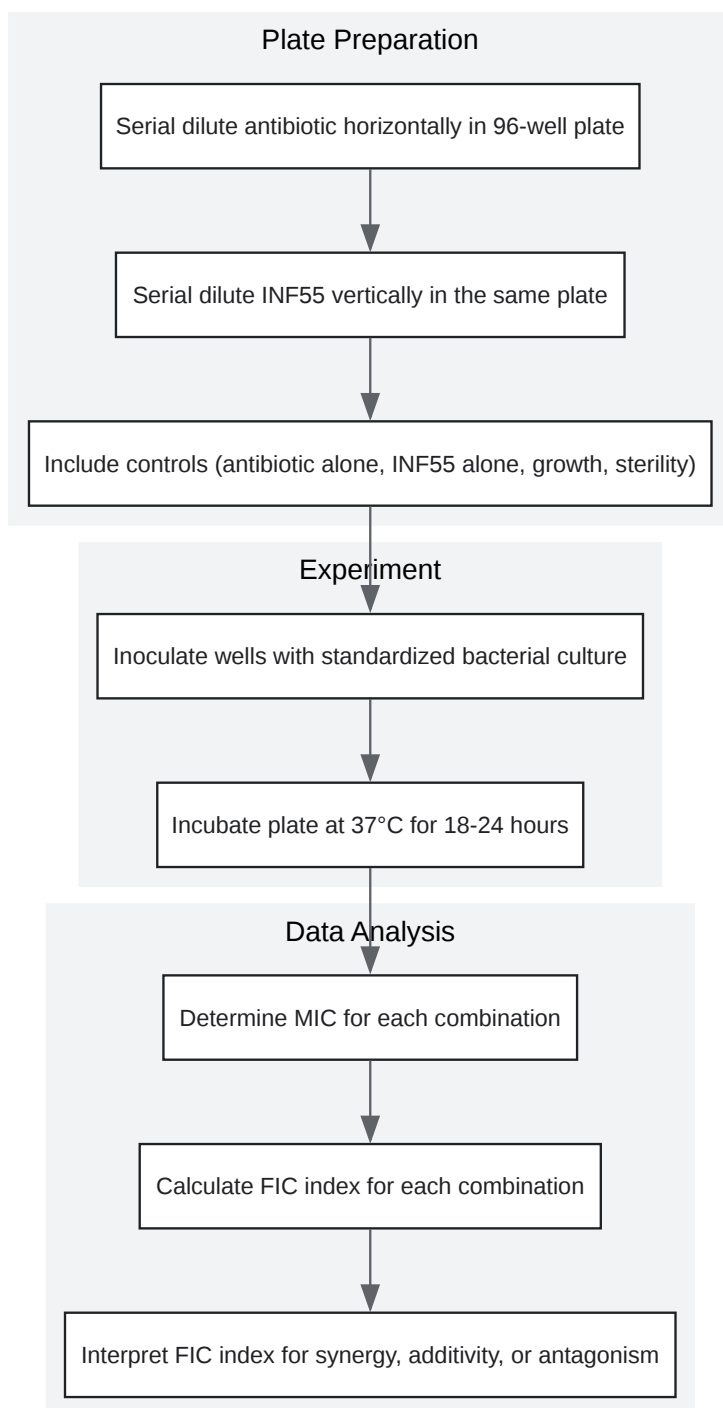
- ≤ 0.5 : Synergy

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- *0.5 to 4.0: Additive or indifferent effect*

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- *4.0: Antagonism*

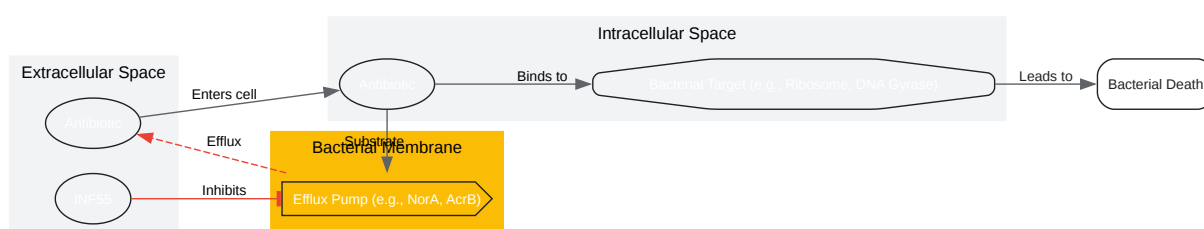


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Checkerboard Synergy Assay Workflow

Signaling Pathways and Logical Relationships

The primary mechanism of **INF55** is the direct inhibition of efflux pumps, which does not directly involve modulation of intracellular signaling pathways. Instead, it alters the intracellular concentration of other compounds (e.g., antibiotics) that may, in turn, affect various cellular processes.



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Mechanism of **INF55** as an Efflux Pump Inhibitor

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